tert-butyl (7S)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate

Antibacterial Quinolone DNA Gyrase Inhibition

tert-butyl (7S)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate (CAS 1638744-35-0) is an N-Boc-protected, enantiomerically pure (S)-configured spirocyclic amine building block. It serves as a direct precursor to the (7S)-7-amino-5-azaspiro[2.4]heptane moiety, which is the defining C-7 substituent in the potent fluoroquinolone antibiotic sitafloxacin (DU-6859a) and related clinical candidates.

Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
CAS No. 1638744-35-0
Cat. No. B1434659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (7S)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate
CAS1638744-35-0
Molecular FormulaC11H20N2O2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C2(C1)CC2)N
InChIInChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-6-8(12)11(7-13)4-5-11/h8H,4-7,12H2,1-3H3/t8-/m1/s1
InChIKeyFNODMLLSUDSGEV-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-butyl (7S)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate: A Chiral Intermediate for Quinolone Antibiotics


tert-butyl (7S)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate (CAS 1638744-35-0) is an N-Boc-protected, enantiomerically pure (S)-configured spirocyclic amine building block [1]. It serves as a direct precursor to the (7S)-7-amino-5-azaspiro[2.4]heptane moiety, which is the defining C-7 substituent in the potent fluoroquinolone antibiotic sitafloxacin (DU-6859a) and related clinical candidates [2]. The compound features a rigid spiro[2.4]heptane core constraining the pyrrolidine ring, with orthogonal Boc protection enabling selective deprotection in multi-step syntheses. Its molecular formula is C11H20N2O2 with a molecular weight of 212.29 g/mol, and it is commercially available at ≥97% purity [3].

Why Substituting (7R)-Enantiomer or Racemic Mix for tert-butyl (7S)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate Fails in Quinolone Synthesis


The 7-position amino group of the 5-azaspiro[2.4]heptane scaffold is a chiral center that determines the biological activity of the resulting quinolone antibiotic [1]. Stereochemical structure-activity relationship (SAR) studies have demonstrated that the (7S)-enantiomer is consistently more potent than the (7R)-enantiomer against both Gram-positive and Gram-negative bacteria [2]. Using the (7R)-enantiomer (CAS 1638744-92-9) or a racemic mixture leads to a significant loss of antibacterial potency, as the (7R)-configured quinolone exhibits approximately 2.3-fold weaker inhibition of bacterial DNA gyrase [3]. Furthermore, the Boc protecting group is specifically preferred in the synthetic route; alternative protecting groups (e.g., Cbz, benzyl) require different, often less compatible, deprotection conditions and may compromise the integrity of the acid-sensitive spirocyclic system [4].

Quantitative Evidence Guide: tert-butyl (7S)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate vs. (7R)-Enantiomer and Alternatives


Enantiomer-Specific Antibacterial Potency: (7S) vs. (7R) in DNA Gyrase Inhibition

The (7S)-configured quinolone DU-6856, which incorporates the (7S)-7-amino-5-azaspiro[2.4]heptane scaffold, demonstrates 2.3-fold greater inhibition of Escherichia coli DNA gyrase compared to its (7R)-enantiomer DU-6857 in a direct head-to-head comparison. The (7S) isomer also shows 1.7-fold greater inhibition of Staphylococcus aureus topoisomerase IV [1]. This stereochemical preference is consistent across multiple stereoisomeric pairs, as reported in the foundational SAR study: 7(S) derivatives were uniformly more potent than 7(R) derivatives against both Gram-positive and Gram-negative bacteria [2].

Antibacterial Quinolone DNA Gyrase Inhibition Enantioselectivity

Enantioselective Synthesis: Achieving Superior Enantiomeric Purity (98.7% ee) vs. Classical Resolution

The asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates using [RuCl(benzene)(S)-SunPhos]Cl achieves enantioselectivities up to 98.7% ee for the (S)-configuration, which is the direct synthetic route to the (7S)-7-amino-5-azaspiro[2.4]heptane scaffold in protected form [1]. In contrast, classical diastereomeric resolution methods reported in earlier patents (Japanese Unexamined Patent Application Publications No. 11-240867 and No. 11-240868) involve low-yielding separation of diastereomers and are described as 'not efficient for the preparation of an optically active 7-amino-5-azaspiro[2.4]heptane' [2].

Asymmetric Synthesis Enantioselective Hydrogenation Chiral Catalysis

Boc Protection vs. Alternative Protecting Groups: Orthogonal Deprotection Compatibility

In the multi-step synthesis of quinolonecarboxylic acid derivatives, the tert-butoxycarbonyl (Boc) group is explicitly identified as the preferred protecting group for the 5-azaspiro[2.4]heptane scaffold over other alkoxycarbonyl and aralkyloxycarbonyl groups [1]. The Boc group enables acidolytic deprotection under mild conditions (TFA or HCl) that are orthogonal to the base-sensitive and nucleophile-sensitive functionalities present in the quinolone core (e.g., β-keto acid, fluoro substituents). Alternative protecting groups such as Cbz (removed by hydrogenolysis) or Fmoc (removed by base) introduce potential incompatibilities: hydrogenolysis can reduce the quinolone 3,4-double bond, while basic conditions can epimerize the 7-position chiral center [2].

Protecting Group Strategy Boc Orthogonal Deprotection Quinolone Synthesis

Spiro[2.4]heptane Scaffold vs. 2-Azaspiro[3.3]heptane: Conformational Rigidity and Biological Activity

The 5-azaspiro[2.4]heptane scaffold was specifically designed to replace the 3-aminopyrrolidine C-7 substituent in fluoroquinolones, aiming to introduce steric bulk at the 4-position of pyrrolidine to reduce CNS toxicity while retaining high antibacterial activity [1]. A closely related analog, tert-butyl (7S)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate (different ring fusion pattern), has been explored in distinct biological contexts (e.g., JAK kinase inhibition, with IC50 values of 8.5 nM against JAK1) , but lacks the specific SAR validation for quinolone antibiotics that the [2.4] scaffold possesses. The [2.4] fusion (cyclopropane + pyrrolidine) constrains the pyrrolidine ring into a specific conformation that optimizes interaction with DNA gyrase, a feature not replicated by the [3.3] scaffold (cyclobutane + azetidine) [1].

Spirocyclic Scaffolds Conformational Analysis Quinolone C-7 Substituents

Precision Application Scenarios for tert-butyl (7S)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate


Synthesis of Sitafloxacin (DU-6859a) and Related Quinolone Antibiotics via Enantioselective C-7 Functionalization

The primary application is as the immediate precursor to the (7S)-7-amino-5-azaspiro[2.4]heptane moiety for C-7 functionalization of fluoroquinolone cores. The Boc group is cleaved under acidic conditions after nucleophilic displacement of the C-7 chlorine of the quinolone core, yielding sitafloxacin (DU-6859a) or its analogs. Selecting the (7S)-Boc intermediate ensures the final antibiotic possesses the optimal stereochemistry, as the (7S) enantiomer in the final quinolone is 2.3-fold more potent against E. coli DNA gyrase than the (7R) diastereomer [1]. This application is directly supported by the 1994 J. Med. Chem. SAR study and the 2011 J. Org. Chem. enantioselective synthesis [2].

Structure-Activity Relationship (SAR) Studies on Chiral C-7 Quinolone Substituents

In medicinal chemistry programs exploring novel quinolone or naphthyridone antibacterials, the compound serves as a defined chiral building block for systematic SAR exploration. The spiro[2.4]heptane scaffold was rationally designed to introduce steric bulk at the pyrrolidine 4-position, reducing CNS penetration (a known liability of piperazinyl quinolones) while maintaining high antibacterial activity [1]. The enantiomerically pure (7S) form allows researchers to avoid the confounding factor of racemic mixtures, where the presence of the less active (7R) enantiomer would underestimate the true potency of the lead series [2].

Enantioselective Method Development and Chiral Ligand Screening

The compound is a direct product of the [RuCl(benzene)(S)-SunPhos]Cl-catalyzed asymmetric hydrogenation methodology reported by Yao et al. (2011), which achieves up to 98.7% ee [1]. This makes it a benchmark substrate for evaluating new chiral catalysts, chiral ligands, and asymmetric hydrogenation conditions targeting cyclic β-amino ketone substrates. Researchers developing new enantioselective methodologies can use this compound to benchmark their results against the established 98.7% ee threshold.

Synthesis of Spirocyclic Proline Analogs and Conformationally Constrained Peptidomimetics

Although primarily validated in the quinolone antibacterial context, the 5-azaspiro[2.4]heptane scaffold is structurally related to cyclopropane-modified proline analogs. The N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid has been utilized in the industrial synthesis of the antiviral drug ledipasvir [1]. The (7S)-amino derivative can serve as a divergent intermediate for synthesizing substituted spirocyclic proline analogs by functionalization of the 7-amino group, enabling exploration of this scaffold in antiviral and other peptidomimetic programs.

Quote Request

Request a Quote for tert-butyl (7S)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.